BenchChemオンラインストアへようこそ!

NAADP-AM

Calcium signaling Second messenger pharmacology Cell-permeant prodrugs

NAADP-AM is the definitive cell-permeant NAADP prodrug for endolysosomal Ca²⁺ signaling via TPC1/TPC2 channels. Unlike native NAADP—which mandates microinjection, liposomal loading, or electroporation—this AM ester passively diffuses across membranes, releasing authentic NAADP upon intracellular esterase cleavage. This non-invasive delivery eliminates Ca²⁺ artifacts and mechanical trauma, enabling clean functional assays in neurons, PASMCs, PAECs, CD4⁺ T cells, smooth muscle, and autophagy models. Essential for PAH target validation and contractility research. RUO.

Molecular Formula C₃₃H₄₄N₆O₂₆P₃
Molecular Weight 1033.65
CAS No. 1115066-04-0
Cat. No. B1144955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAADP-AM
CAS1115066-04-0
Molecular FormulaC₃₃H₄₄N₆O₂₆P₃
Molecular Weight1033.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAADP-AM (CAS 1115066-04-0): Cell-Permeant NAADP Analog for Intact Cell Calcium Signaling Research


NAADP-AM (nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester, CAS 1115066-04-0) is a cell-permeant analog of the endogenous Ca²⁺-mobilizing second messenger NAADP [1]. It belongs to the class of masked ester prodrugs wherein charged phosphate groups are protected by acetoxymethyl (AM) esterification, enabling passive diffusion across the plasma membrane [2]. Upon cellular uptake, intracellular esterases cleave the AM groups to liberate biologically active NAADP, which subsequently activates two-pore channels (TPC1 and TPC2) on endolysosomal compartments to trigger Ca²⁺ release [3]. As a research-use-only chemical tool, NAADP-AM bypasses the requirement for invasive delivery techniques such as microinjection, liposomal loading, or electroporation that are otherwise mandatory for studying the native, membrane-impermeant NAADP molecule in intact cellular systems .

Why NAADP-AM Cannot Be Substituted with Native NAADP or Other In-Class Analogs in Intact Cell Studies


Direct substitution of NAADP-AM with the endogenous ligand NAADP is fundamentally precluded by the membrane-impermeant nature of the native molecule, which carries multiple negatively charged phosphate groups at physiological pH [1]. This physicochemical barrier imposes an absolute requirement for invasive intracellular delivery techniques—microinjection, liposomal encapsulation, or electroporation—each of which introduces significant experimental artifacts including mechanical trauma, variable loading efficiency, and Ca²⁺ transients from cell penetration that confound signal interpretation . In contrast, NAADP-AM exploits the established acetoxymethyl ester prodrug strategy, identical to that employed for caged IP₃ and fluorescent Ca²⁺ indicators (e.g., Fura-2 AM), to achieve passive, non-invasive cytosolic loading across diverse cell types and tissue preparations [2]. Furthermore, emerging alternative prodrugs such as MASTER-NAADP (2024) release a structurally modified NAADP mimetic rather than authentic NAADP, introducing potential off-target pharmacological divergence that may not fully recapitulate endogenous NAADP signaling [3]. The combination of validated intracellular liberation of genuine NAADP, broad cross-system applicability, and compatibility with antagonist co-treatment (e.g., Ned-19) establishes NAADP-AM as the irreplaceable reference tool for functional interrogation of NAADP-mediated Ca²⁺ signaling [4].

NAADP-AM Quantitative Comparative Evidence: Differentiation from Native NAADP and Alternative Delivery Strategies


Cell Permeability: NAADP-AM Enables Passive Cytosolic Loading Versus Mandatory Invasive Delivery for Native NAADP

NAADP-AM is a cell-permeant prodrug that passively diffuses across intact plasma membranes, whereas native NAADP is completely membrane-impermeant at physiological pH due to its multiple negatively charged phosphate groups [1]. The native NAADP molecule cannot enter cells without invasive manipulation, including microinjection (which introduces Ca²⁺ artifacts from needle penetration), liposomal encapsulation, or electroporation—techniques that are technically demanding and restricted to specific single-cell preparations . NAADP-AM, by masking charged groups through acetoxymethyl esterification, circumvents all such invasive requirements [2].

Calcium signaling Second messenger pharmacology Cell-permeant prodrugs

Intracellular Liberation of Authentic NAADP Versus Mimetic Release from Alternative Prodrug MASTER-NAADP

NAADP-AM releases authentic NAADP upon intracellular esterase cleavage of the acetoxymethyl ester protecting groups [1]. In contrast, the alternative cell-permeant precursor MASTER-NAADP (published 2024) releases a structurally modified NAADP mimetic—benzoic acid C-nucleoside, 2'-phospho-3'F-adenosine-diphosphate—rather than genuine NAADP [2]. MASTER-NAADP activity is entirely dependent on the presence of the NAADP receptor protein HN1L/JPT2; in cells devoid of this protein, MASTER-NAADP fails to elicit Ca²⁺ signaling [3].

Calcium signaling Prodrug activation Esterase-dependent release

Functional Validation in TPC2-Dependent Calcium Signaling: NAADP-AM Responsiveness Versus Knockout Ablation

NAADP-AM contractile responses are completely abolished in Tpcn2 knockout mouse detrusor smooth muscle, establishing direct TPC2 dependence [1]. In wild-type detrusor smooth muscle, NAADP-AM elicits measurable contractile responses, whereas in Tpcn2(-/-) tissue, contractile responses to NAADP are reduced to baseline (completely abolished) [2]. Agonist-evoked contractions are also reduced in knockout tissue and become independent of acidic calcium stores [3].

Two-pore channels TPC2 pharmacology Endolysosomal calcium release

TPC1 Dominant Subtype Mediation of NAADP-AM-Evoked Calcium Signals in Pulmonary Arterial Smooth Muscle Cells

NAADP-activated [Ca²⁺]i is mediated via two-pore channels in pulmonary arterial smooth muscle cells (PASMCs), with TPC1 being the dominant subtype [1]. TPC1 silencing significantly inhibited NAADP-AM-induced PASMC proliferation and [Ca²⁺]i elevation, whereas TPC2 silencing had only minor effects during this process [2]. Conversely, in pulmonary arterial endothelial cells (PAECs), TPC2 silencing attenuated NAADP-AM-induced [Ca²⁺]i and extracellular matrix production, while TPC1 played a subordinate role [3].

Pulmonary arterial hypertension TPC1 signaling Vascular smooth muscle

NAADP-AM Functional Activity: Dependence on Acidic Organelles and Antagonist Reversal

NAADP-AM-induced Ca²⁺ signaling is abolished by disruption of acidic organelles with bafilomycin A1, confirming its action via endolysosomal calcium stores [1]. In TPC2-overexpressing HeLa cells, NAADP-AM induces autophagosome accumulation, which is reversed by the NAADP antagonist Ned-19 [2]. This antagonist-reversible phenotype confirms that NAADP-AM activity is specifically mediated through the NAADP/TPC2/Ca²⁺ signaling axis [3].

Lysosomal calcium stores NAADP antagonist pharmacology Autophagy regulation

Structural Composition: NAADP-AM Exists as Mixture of Three AM Esters with Defined Molecular Weight

NAADP-AM consists of three NAADP AM esters with one major component and two minor AM esters, reflecting incomplete or variable esterification of the three phosphate groups . The molecular weight is 1032.64 g/mol (C₃₃H₄₄N₆O₂₆P₃), which is substantially higher than native NAADP due to the added acetoxymethyl protecting groups . This heterogeneous composition is inherent to the AM ester prodrug class and does not impair biological activity, as intracellular esterases cleave all AM groups to yield homogeneous active NAADP [1].

Analytical chemistry Prodrug characterization Quality control

NAADP-AM Application Scenarios: Validated Use Cases Based on Comparative Evidence


Functional Dissection of TPC1 Versus TPC2 Signaling in Vascular and Pulmonary Disease Models

NAADP-AM enables cell-type-specific interrogation of TPC subtype contributions to Ca²⁺ signaling. In pulmonary arterial smooth muscle cells (PASMCs), NAADP-AM-evoked [Ca²⁺]i and proliferation are predominantly mediated by TPC1, whereas in pulmonary arterial endothelial cells (PAECs), TPC2 is the dominant mediator [1]. This differential subtype dependence—demonstrated via selective TPC1 or TPC2 silencing—positions NAADP-AM as an essential tool for validating therapeutic targets in pulmonary arterial hypertension (PAH) and related vascular disorders [2].

Validation of NAADP/TPC2-Dependent Autophagy Regulation and Lysosomal pH Modulation

NAADP-AM treatment of TPC2-overexpressing HeLa cells induces autophagosome accumulation by inhibiting autophagosomal-lysosomal fusion, an effect that is specifically reversed by the NAADP antagonist Ned-19 [1]. The NAADP/TPC2/Ca²⁺ signaling axis alkalinizes lysosomal pH, providing a mechanistic link between NAADP signaling and autophagy progression [2]. This validated system supports the use of NAADP-AM in autophagy research and in screening campaigns for modulators of lysosomal function and autophagic flux .

Smooth Muscle Contractility Studies Requiring TPC2-Dependent NAADP Signaling

In ex vivo smooth muscle preparations, NAADP-AM elicits contractile responses that are completely abolished in Tpcn2 knockout mouse detrusor tissue, establishing an unambiguous genetic validation of TPC2 dependence [1]. Agonist-evoked contractions are also reduced in knockout tissue and become independent of acidic calcium stores [2]. This genetic evidence positions NAADP-AM as the definitive pharmacological tool for studying NAADP/TPC2 contributions to smooth muscle physiology and for evaluating TPC2-targeted therapeutics in contractile disorders .

Intact Cell Calcium Imaging Without Invasive Delivery Artifacts

NAADP-AM enables passive cytosolic loading of NAADP in diverse intact cell types—including neurons, PC12 cells, aortic endothelial cells, memory CD4⁺ T cells, and PASMCs—without microinjection, liposomal encapsulation, or electroporation [1]. This non-invasive delivery eliminates the Ca²⁺ artifacts and mechanical trauma associated with invasive techniques, allowing clean, interpretable calcium imaging and functional assays in standard cell culture and tissue slice preparations [2]. Researchers requiring reliable intracellular NAADP elevation without confounding delivery artifacts should prioritize NAADP-AM procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for NAADP-AM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.